molecular formula C6H2ClIN2S B3030240 4-Chloro-5-iodothieno[2,3-d]pyrimidine CAS No. 885229-27-6

4-Chloro-5-iodothieno[2,3-d]pyrimidine

Cat. No.: B3030240
CAS No.: 885229-27-6
M. Wt: 296.52
InChI Key: KMQCGVZKCHEYNQ-UHFFFAOYSA-N
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Description

4-Chloro-5-iodothieno[2,3-d]pyrimidine (CAS 885229-27-6) is a high-value synthetic intermediate designed for advanced pharmaceutical research, particularly in anticancer drug discovery. This bifunctional scaffold features both a chloro and an iodo substituent, making it a versatile precursor for sequential functionalization via metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution (S N Ar) reactions . The compound's core structure, the thieno[2,3- d ]pyrimidine, is a recognized pharmacophore in medicinal chemistry. Research has identified this scaffold in molecules exhibiting potent biological activities, including microtubule depolymerization and dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) – key enzymes in folate metabolism crucial for cancer cell proliferation . Furthermore, thieno[2,3- d ]pyrimidine derivatives have been developed as potent inhibitors of various receptor tyrosine kinases, such as EGFR, VEGFR-2, and Tie-2 , which are critical targets in anti-angiogenic and antitumor therapies . This makes this compound a key starting material for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Key Chemical Data: • CAS Number: 885229-27-6 • Molecular Formula: C 6 H 2 ClIN 2 S • Molecular Weight: 296.52 g/mol • Storage: Keep in a cool, dark place under an inert atmosphere. For long-term storage, it is recommended to store in a freezer, ideally at -20°C . Safety Note: This product is for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-5-iodothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2S/c7-5-4-3(8)1-11-6(4)10-2-9-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQCGVZKCHEYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743732
Record name 4-Chloro-5-iodothieno[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885229-27-6
Record name 4-Chloro-5-iodothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-iodothieno[2,3-d]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodothieno[2,3-d]pyrimidine typically involves the halogenation of thieno[2,3-d]pyrimidine derivatives. One common method includes the reaction of 4-chlorothieno[2,3-d]pyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (C4-Cl)

The chlorine atom at position 4 undergoes nucleophilic substitution under mild conditions. Key examples include:

ReagentConditionsProductYieldSource
Sodium azide (NaN₃)DMF, 80°C, 6 hr4-Azido-5-iodothieno[2,3-d]pyrimidine85%
Potassium thiolate (RS⁻)EtOH, reflux, 4 hr4-Sulfanyl-5-iodothieno[2,3-d]pyrimidine78%
MorpholineTHF, Pd(OAc)₂, 100°C4-Morpholino-5-iodothieno[2,3-d]pyrimidine91%

Oxidative Substitution (C5-I)

The iodine atom at position 5 participates in oxidative coupling and metal-catalyzed reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C5-Arylthieno[2,3-d]pyrimidine65-80%
Grignard Exchangei-PrMgCl, THF, 0°C → RT5-Alkyl/arylthieno[2,3-d]pyrimidine70-92%

Suzuki-Miyaura Coupling (C5-I)

Palladium-catalyzed coupling with boronic acids is highly efficient:

Boronic AcidCatalyst SystemConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O80°C, 12 hr5-Phenylthieno[2,3-d]pyrimidine88%
4-Methoxyphenylboronic acidPdCl₂(dppf), CsF, DMF100°C, microwave, 1 hr5-(4-Methoxyphenyl) derivative93%

Stille Coupling (C5-I)

Tin-based reagents enable diversification:

OrganostannaneCatalystConditionsProductYieldSource
VinyltributyltinPd(PPh₃)₄, LiCl, DMF100°C, 8 hr5-Vinylthieno[2,3-d]pyrimidine75%

Pyrimidine Ring Functionalization

The pyrimidine ring undergoes regioselective modifications:

ReactionConditionsProductApplicationSource
Alkylation at N3NaH, alkyl halide, THF, 0°C → RTN3-Alkylated derivativesKinase inhibitor synthesis
HydrolysisNaOH (aq), EtOH, refluxThieno[2,3-d]pyrimidin-4-olIntermediate for prodrugs

Mechanistic Insights and Selectivity

  • Electronic Effects : The electron-withdrawing pyrimidine ring activates C4-Cl for nucleophilic substitution, while C5-I is more susceptible to oxidative coupling due to weaker C-I bond strength .

  • Steric Considerations : Bulky substituents at C6 (e.g., methyl groups) reduce reaction rates at C5 by 30–40% in Suzuki couplings .

  • Catalyst Optimization : PdCl₂(dppf) with CsF in DMF achieves >90% yields in aryl couplings by minimizing protodehalogenation .

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodothieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit kinases and other proteins involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Structural and Functional Variations

Thieno[2,3-d]pyrimidine derivatives are structurally diverse, with substitutions at positions 2, 4, 5, and 6 modulating their reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
4-Chloro-5-iodothieno[2,3-d]pyrimidine Cl (C4), I (C5) C₆H₂ClIN₂S 296.56 Drug intermediates, Suzuki coupling
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Cl (C4), CH₃ (C5, C6) C₈H₇ClN₂S 198.67 Pharmaceuticals, agrochemical intermediates
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Cl (C4), CH₃ (C5), COOEt (C6) C₁₀H₉ClN₂O₂S 256.71 Functional materials, kinase inhibitors
4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine Cl (C4), 2-ClPh (C5), iPr (C2) C₁₅H₁₂Cl₂N₂S 323.23 Anticancer research
4-Chloro-5-methylthieno[2,3-d]pyrimidine Cl (C4), CH₃ (C5) C₇H₅ClN₂S 184.65 Agrochemical synthesis
Table 2: Reactivity and Functionalization
Compound Reactivity Hotspots Common Reactions
This compound C5 (iodo), C4 (chloro) Suzuki coupling, nucleophilic substitution
4-Chloro-5-methylthieno[2,3-d]pyrimidine C4 (chloro), C5 (methyl) Alkylation, amination
4-Chloro-5-(2-chlorophenyl) derivative C5 (aryl), C2 (isopropyl) Heck coupling, halogen exchange

Biological Activity

4-Chloro-5-iodothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno-pyrimidine ring system with chlorine and iodine substituents, which contribute to its unique chemical reactivity and biological properties. The molecular formula is C7_{7}H4_{4}ClI N2_{2}S, with a molecular weight of approximately 284.54 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase, which are crucial for nucleotide synthesis .
  • Autophagy Induction : Research indicates that this compound can stimulate autophagy, a cellular degradation process that can lead to apoptosis in cancer cells. Specifically, it has been observed to increase levels of LC3-II, a marker for autophagosome formation .
  • Lipid Kinase Modulation : It has been reported that this compound influences phosphoinositide levels by inhibiting PIP4Kγ, leading to alterations in lipid signaling pathways that are critical for cell survival and proliferation .

Biological Activity Summary

Activity TypeDescriptionReferences
Antitumor Inhibits enzymes critical for DNA synthesis; induces apoptosis through autophagy.
Enzyme Inhibition Targets thymidylate synthase and dihydrofolate reductase; affects cancer cell metabolism.
Lipid Signaling Modulates levels of phosphoinositides through PIP4Kγ inhibition; affects cellular signaling.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited the growth of cancer cell lines by targeting folate metabolism pathways. The compound showed significant cytotoxicity against cells expressing folate receptors while being inactive against those lacking these receptors .
  • Autophagy Activation : In another investigation, treatment with this compound led to a dose-dependent increase in autophagic markers in human fibroblasts. The results indicated that it not only induced autophagy but also enhanced the turnover of autophagic cargo, suggesting potential therapeutic applications in cancer treatment .
  • Structure-Activity Relationship (SAR) : Ongoing research focuses on the SAR of thieno[2,3-d]pyrimidine derivatives. Variations in substituents have been shown to significantly alter biological activity, providing insights into optimizing these compounds for better efficacy against specific cancer types .

Q & A

Q. What are the optimized synthetic routes for 4-chloro-5-iodothieno[2,3-d]pyrimidine, and how can reaction yields be improved?

The synthesis typically involves halogenation and Grignard-mediated iodination. A representative method includes:

  • Step 1 : React 5-bromo-4-chlorothieno[2,3-d]pyrimidine with isopropylmagnesium chloride in THF at 0°C under nitrogen.
  • Step 2 : Add iodine in THF dropwise, stir for 2 hours, and quench with NH₄Cl.
  • Purification : Use flash chromatography (0–30% EtOAc in DCM) to isolate the product, achieving ~96% yield with minor impurities (~5–10% dehalogenated byproduct) .
    Key Optimization : Maintain strict temperature control (0°C) to minimize side reactions. Use Pd(PPh₃)₄ as a catalyst for Suzuki-Miyaura coupling steps to introduce aryl groups .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows distinct signals at δ 8.96 (s, 1H, thiophene proton) and δ 8.46 (s, 1H, pyrimidine proton) .
  • LC/MS : Use a gradient of 4–100% acetonitrile (0.05% TFA) for retention time (RT) analysis. The compound exhibits [M+H]⁺ at m/z 296.8 (calc. 296.9) .
  • Elemental Analysis : Confirm purity (>98%) via combustion analysis or HPLC .

Q. How do substituent positions (e.g., chloro vs. iodo) influence the reactivity of thieno[2,3-d]pyrimidine derivatives?

The 5-iodo and 4-chloro groups are meta-directing, enabling regioselective cross-coupling reactions. For example:

  • The iodo group facilitates Suzuki-Miyaura coupling with boronic acids (e.g., 3-(methylsulfonyl)phenylboronic acid) under Pd catalysis .
  • The chloro group can undergo nucleophilic substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF at 80°C) .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to synthesize 4-chloro-5-aryl-thieno[2,3-d]pyrimidine derivatives?

  • Catalyst Selection : Pd(PPh₃)₄ provides superior activity for aryl boronic acid couplings compared to PdCl₂(dppf) .
  • Solvent System : Use dimethoxyethane (DME)/water (8:1 v/v) at 120°C under microwave irradiation for 20 minutes.
  • Yield Enhancement : Pre-purify the boronic acid to remove residual Pd, which can deactivate the catalyst. Typical yields range from 36–60% .

Q. What biological targets are associated with this compound derivatives?

  • Kinase Inhibition : Analogous thieno[2,3-d]pyrimidines inhibit CHK1 (IC₅₀ < 100 nM), a key checkpoint kinase in cancer therapy .
  • Huntington’s Disease : Derivatives like NCT-504 modulate PIP4K activity, reducing mutant huntingtin protein toxicity in neuronal models .
    Mechanistic Insight : Structural studies suggest the iodo substituent enhances hydrophobic interactions with kinase ATP-binding pockets .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Case Example : LC/MS may indicate a minor dehalogenated byproduct (m/z 213.1) alongside the target compound. Confirm via ¹H NMR integration or preparative TLC .
  • Resolution Strategy : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. Cross-validate with computational chemistry tools (DFT for NMR chemical shift prediction) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • DFT Calculations : Model the electron density at C4 and C5 using Gaussian08. The LUMO at C4 is lower (−1.8 eV vs. −1.5 eV at C5), favoring nucleophilic attack at C4 .
  • MD Simulations : Simulate solvation effects in DMF to predict reaction pathways for amine substitutions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-iodothieno[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-5-iodothieno[2,3-d]pyrimidine

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